3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride
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Overview
Description
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinol moiety. This structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidinol moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a pyrrolidinol moiety.
3-(Trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidinol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1744-48-5 |
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Molecular Formula |
C11H13ClF3NO |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10;/h1-3,6,15-16H,4-5,7H2;1H |
InChI Key |
QHXJNTDWIMIRGE-UHFFFAOYSA-N |
SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
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